
4,6-ジアミノレゾルシノール二塩酸塩
概要
説明
4,6-Diaminoresorcinol dihydrochloride, also known as 4,6-Diaminoresorcinol dihydrochloride, is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.60 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Diaminoresorcinol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Diaminoresorcinol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Diaminoresorcinol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
軍事および航空宇宙用途
4,6-ジアミノレゾルシノール二塩酸塩は、ポリベンゾオキサゾール(PBO)の合成における重要なモノマーであり、PBOは高引張強度と熱安定性を備えた繊維に加工されます。 これらの繊維は、その耐久性と極限条件に対する耐性から、軍事および航空宇宙分野で使用されています .
高性能ポリマーの合成
この化合物は、ポリ(p-フェニレンベンゾビソキサゾール)(PBO)およびそのナフタレン誘導体であるNaph-2,6-PBOおよびNaph-1,5-PBOなどのさまざまな高性能ポリマーの合成における前駆体として役立ちます。 これらのポリマーは、その優れた機械的特性と熱安定性で知られています .
有機合成中間体
有機中間体として、4,6-ジアミノレゾルシノール二塩酸塩は、特殊な樹脂と2次元ナノポーラス構造のPd-COF材料の調製に使用され、これらは織物製造やその他の産業プロセスに用途があります .
Safety and Hazards
将来の方向性
作用機序
- The primary target of 4,6-Diaminoresorcinol dihydrochloride is likely related to its role in polymer synthesis. Specifically, it serves as a precursor in the synthesis of various polymers, including:
- The compound undergoes several steps in its synthesis:
Target of Action
Mode of Action
特性
| { "Design of the Synthesis Pathway": [ "4,6-Diaminoresorcinol dihydrochloride can be synthesized through a multi-step reaction pathway.", "The synthesis pathway involves the protection of resorcinol, followed by diazotization and reduction to obtain 4,6-diaminoresorcinol.", "The final step involves the formation of dihydrochloride salt by reacting 4,6-diaminoresorcinol with hydrochloric acid.", "The synthesis pathway has been optimized to yield high purity and yield of the final product." ], "Starting Materials": [ "Resorcinol", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "Sodium nitrite", "Sodium sulfite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Resorcinol is protected by reacting with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of sodium hydroxide in ethanol to form 4,6-dimethoxy-1,3,5-triazinyl-resorcinol.", "Step 2: The protected resorcinol is diazotized by reacting with sodium nitrite and hydrochloric acid to form diazonium salt.", "Step 3: The diazonium salt is reduced by reacting with sodium sulfite to obtain 4,6-diaminoresorcinol.", "Step 4: 4,6-diaminoresorcinol is reacted with hydrochloric acid to form dihydrochloride salt.", "The final product is obtained by recrystallization from water." ] } | |
CAS番号 |
16523-31-2 |
分子式 |
C6H9ClN2O2 |
分子量 |
176.60 g/mol |
IUPAC名 |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
InChIキー |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |
正規SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl |
| 16523-31-2 | |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 4,6-Diaminoresorcinol dihydrochloride?
A1: 4,6-Diaminoresorcinol dihydrochloride can be synthesized from various starting materials, including 1,2,3-trichlorobenzene [, , ], resorcinol [], and even through a novel method avoiding nitro or halo compounds [].
Q2: What is the molecular formula and weight of 4,6-Diaminoresorcinol dihydrochloride?
A2: The molecular formula is C6H10Cl2N2O2, and its molecular weight is 213.05 g/mol.
Q3: How is the structure of 4,6-Diaminoresorcinol dihydrochloride and its intermediates confirmed?
A3: Analytical techniques like FT-IR, elemental analysis, 1H NMR, and 13C NMR are routinely employed to confirm the structure of DAR·2HCl and its intermediates [, , , ].
Q4: What makes 4,6-Diaminoresorcinol dihydrochloride significant in material science?
A4: DAR·2HCl is a key monomer in producing poly(p-phenylene benzobisoxazole) (PBO), a high-performance polymer known for its exceptional tensile strength, thermal stability, and chemical resistance [, , , , , , ].
Q5: How does the purity of 4,6-Diaminoresorcinol dihydrochloride affect PBO synthesis?
A5: High purity DAR·2HCl is crucial for obtaining high molecular weight PBO, directly influencing the polymer's mechanical and thermal properties [, , ].
Q6: Can 4,6-Diaminoresorcinol dihydrochloride be modified to alter the properties of PBO?
A6: Yes, researchers have explored incorporating functionalities like dicarboxylic acid-functionalized carbon nanotubes [] and graphene [] during PBO synthesis using DAR·2HCl, enhancing the mechanical and thermal properties of the resulting composite fibers.
Q7: Are there alternatives to using 4,6-Diaminoresorcinol dihydrochloride in PBO synthesis?
A7: While DAR·2HCl is the standard monomer, researchers have investigated using stable equivalents like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be converted to DAR·2HCl, offering advantages in storage and handling [].
Q8: What is the typical polymerization method for PBO using 4,6-Diaminoresorcinol dihydrochloride?
A8: Polycondensation of DAR·2HCl with terephthalic acid or terephthaloyl chloride in polyphosphoric acid (PPA) at elevated temperatures is the conventional method for PBO synthesis [, , , ].
Q9: How is the molecular weight of PBO controlled during synthesis?
A9: Factors like monomer concentration, reaction temperature, and time influence the molecular weight of the resulting PBO. Trifunctional monomers like 1,3,5-benzenetricarbonyl trichloride can act as chain extenders [].
Q10: What are the common processing techniques for PBO fibers?
A10: Dry-jet wet spinning is a widely used technique for producing PBO fibers from the polymerization solution, and the spinning conditions significantly influence the fiber's mechanical properties [].
Q11: How does the crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol affect the final PBO quality?
A12: Controlled crystallization of intermediates like 2-chloro-4,6-dinitroresorcinol, typically using solvents like ethanol, is crucial for achieving high purity, which subsequently impacts the quality of the final PBO product [].
Q12: What is the thermal stability of PBO?
A13: PBO demonstrates outstanding thermal stability, with significant weight loss occurring above 400°C, making it suitable for high-temperature applications [, ].
Q13: How stable is 4,6-Diaminoresorcinol dihydrochloride in air, and are there methods to improve its stability?
A14: DAR·2HCl is susceptible to oxidation in air. Converting it to more stable derivatives like benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, which can be later converted back to DAR·2HCl when needed, offers a solution for storage and transportation [].
Q14: Can 4,6-Diaminoresorcinol dihydrochloride be used for applications other than PBO synthesis?
A15: Yes, it can be used to synthesize other heterocyclic polymers like polyalkylenebenzoxazoles with varying alkylene chain lengths, impacting their melting point and thermal properties [].
Q15: Are there any reported applications of sulfonated PBO derived from 4,6-Diaminoresorcinol dihydrochloride?
A16: Sulfonated PBO, synthesized by incorporating 5-sulfoisophthalic acid monosodium salt (SIPA) during polymerization with DAR·2HCl, shows promise as a proton exchange membrane for high-temperature fuel cells due to its proton conductivity and thermal stability [].
Q16: What are potential areas for further research on 4,6-Diaminoresorcinol dihydrochloride and PBO?
A17: Exploring novel and environmentally friendly synthetic routes for DAR·2HCl, enhancing the processability of PBO, and developing new PBO composites with improved properties for specific applications are promising areas for future research [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

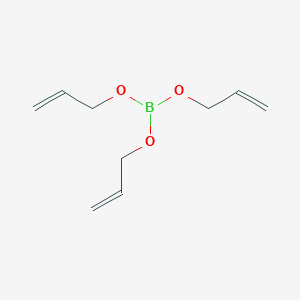
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

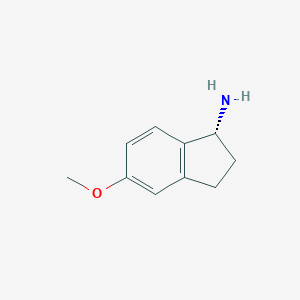
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
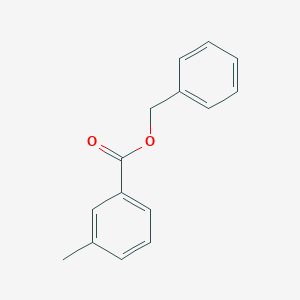
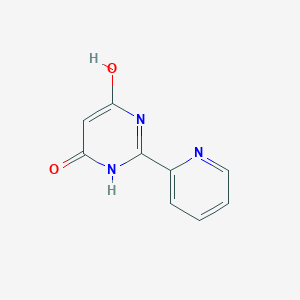
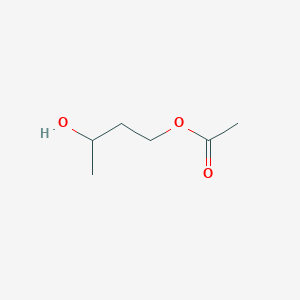


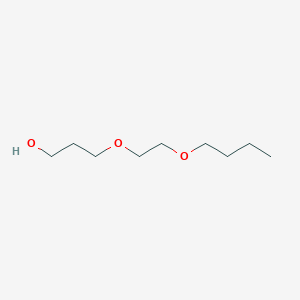

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
